molecular formula C13H10FNO4S B14400148 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene CAS No. 86434-28-8

1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene

Cat. No.: B14400148
CAS No.: 86434-28-8
M. Wt: 295.29 g/mol
InChI Key: VOGMOBNBAQKVCX-UHFFFAOYSA-N
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Description

1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of benzene derivatives using benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes, where benzenesulfonyl chloride is reacted with benzene derivatives under controlled conditions. The fluorination and nitration steps are carried out using appropriate reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro and fluoro groups can participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the sulfonyl, fluoro, and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .

Properties

CAS No.

86434-28-8

Molecular Formula

C13H10FNO4S

Molecular Weight

295.29 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C13H10FNO4S/c14-13-8-11(15(16)17)7-6-10(13)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

VOGMOBNBAQKVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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